molecular formula C8H14F2O2 B13457319 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol

2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol

Cat. No.: B13457319
M. Wt: 180.19 g/mol
InChI Key: ALYGRXPPWFYAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O2. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methoxyethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol typically involves the reaction of 3,3-difluorocyclopentyl bromide with methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluorocyclopentyl ketone or aldehyde.

    Reduction: Formation of difluorocyclopentyl alcohol or alkane.

    Substitution: Formation of various substituted difluorocyclopentyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyethanol moiety can facilitate the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopentyl)acetic acid
  • 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid

Uniqueness

2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is unique due to its combination of a difluorocyclopentyl group and a methoxyethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C8H14F2O2

Molecular Weight

180.19 g/mol

IUPAC Name

2-(3,3-difluorocyclopentyl)-2-methoxyethanol

InChI

InChI=1S/C8H14F2O2/c1-12-7(5-11)6-2-3-8(9,10)4-6/h6-7,11H,2-5H2,1H3

InChI Key

ALYGRXPPWFYAGU-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C1CCC(C1)(F)F

Origin of Product

United States

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